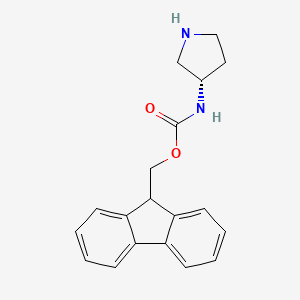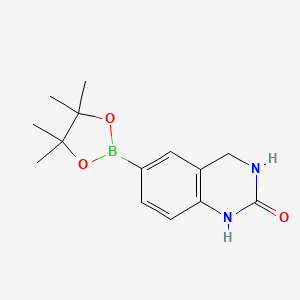
1-Ethyl-3-nitro-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-nitro-2(1H)-pyridinone is a heterocyclic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, a nitro group at the third position, and a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-nitro-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-2(1H)-pyridinone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another method involves the reaction of 1-ethyl-2(1H)-pyridinone with a nitrating agent such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers better control over the nitration process and yields higher purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and flow rates, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Ethyl-3-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 1-Carboxy-3-nitro-2(1H)-pyridinone.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-nitro-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
In materials science, the electronic properties of the compound are exploited to develop materials with specific functionalities. The presence of the nitro and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other materials.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-nitro-2(1H)-pyridinone can be compared with other similar compounds such as:
1-Ethyl-3-nitro-2-phenyl-indole: This compound has a similar nitro group but differs in the core structure, which is an indole instead of a pyridinone.
Ethyl 3-nitro-2-phenylacrylate: This compound also contains a nitro group and an ethyl group but has an acrylate moiety instead of a pyridinone ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridinone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-ethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-5-3-4-6(7(8)10)9(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VZOIKHJINSYQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC=C(C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


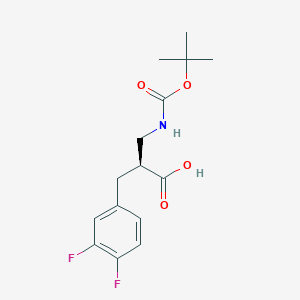
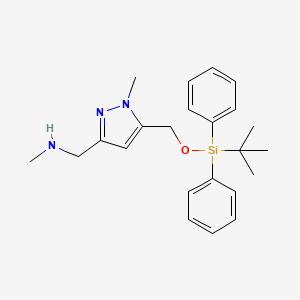


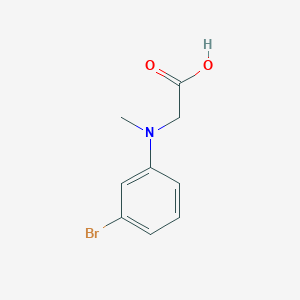
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
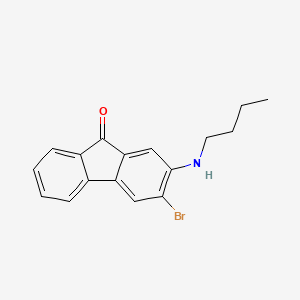
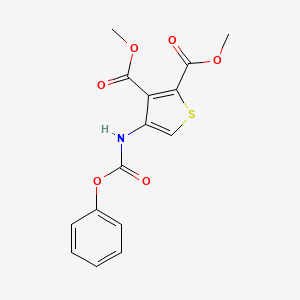
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
